molecular formula C11H13N3O2 B12923550 4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide CAS No. 835-43-8

4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide

Cat. No.: B12923550
CAS No.: 835-43-8
M. Wt: 219.24 g/mol
InChI Key: UQRHEVITMSTPAV-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide is a heterocyclic compound with a unique structure that includes an imidazolidine ring

Properties

CAS No.

835-43-8

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

4-methyl-2-oxo-N-phenylimidazolidine-1-carboxamide

InChI

InChI=1S/C11H13N3O2/c1-8-7-14(10(15)12-8)11(16)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,16)

InChI Key

UQRHEVITMSTPAV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)N1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of N-phenylurea with methyl isocyanate under controlled conditions. The reaction is carried out in a solvent such as dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine derivatives, which can have different functional groups attached to the nitrogen or carbon atoms in the ring .

Scientific Research Applications

4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide is unique due to its specific imidazolidine ring structure, which imparts distinct chemical and biological properties.

Biological Activity

4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Structure and Properties

The chemical structure of this compound features an imidazolidine ring, which is known for its versatility in medicinal chemistry. The presence of the methyl and phenyl groups contributes to its biological activity through various mechanisms.

Antiviral Activity

Research has indicated that compounds related to imidazolidines exhibit antiviral properties. For instance, derivatives of imidazolidine have been shown to inhibit the Hepatitis C virus (HCV) NS3/4A protease, a critical enzyme for viral replication. In one study, certain imidazolidine derivatives demonstrated IC50 values in the low micromolar range, suggesting effective inhibition against HCV .

Anticancer Properties

Imidazolidine derivatives have also been investigated for their anticancer potential. The mechanism often involves the interaction with G-quadruplexes, which play a crucial role in regulating gene expression and maintaining telomere stability in cancer cells. Disruption of G-quadruplex structures by these compounds can lead to apoptosis in cancer cells .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as ceramidase, which is vital for sphingolipid metabolism. By inhibiting this enzyme, the compound can alter cell signaling pathways that regulate cell survival and apoptosis .
  • G-Quadruplex Interaction : The compound's ability to bind and stabilize G-quadruplexes may inhibit telomerase activity, leading to reduced proliferation of cancer cells .
  • Antioxidant Activity : Some studies suggest that imidazolidine derivatives possess antioxidant properties, which can protect cells from oxidative stress and inflammation, further contributing to their therapeutic effects .

Study on Antiviral Activity

A study focused on a series of substituted imidazolidines showed promising antiviral activity against HCV. The most active compound exhibited an IC50 value of approximately 0.64 μM against the viral protease, indicating strong potential for therapeutic development .

Cardiovascular Effects

Another investigation into related imidazolidine compounds revealed cardiovascular effects such as hypotension and bradycardia when administered intravenously in animal models. These effects were linked to endothelial muscarinic receptor activation, suggesting a mechanism involving nitric oxide release .

Table 1: Summary of Biological Activities

Activity TypeCompound VariantsIC50 Values (μM)Mechanism
AntiviralImidazolidine Derivatives0.64 - 63NS3/4A Protease Inhibition
AnticancerG-Quadruplex BindersN/ATelomerase Inhibition
CardiovascularIM-7 VariantN/AEndothelial Activation

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